N-(2,6-dichlorophenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dichlorophenyl)thiophene-2-carboxamide is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. It is a synthetic compound that is widely used in laboratories for various research purposes.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dichlorophenyl)thiophene-2-carboxamide has various applications in scientific research. It is widely used as a tool for studying the function of certain proteins and enzymes. It is also used in drug discovery research, where it is used to identify potential drug targets and test the efficacy of new drugs.
Wirkmechanismus
The mechanism of action of N-(2,6-dichlorophenyl)thiophene-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins. This inhibition can lead to changes in biochemical and physiological processes, which can be studied to gain a better understanding of various diseases and conditions.
Biochemische Und Physiologische Effekte
N-(2,6-dichlorophenyl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular processes. It has also been shown to have anti-inflammatory effects, which can be useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,6-dichlorophenyl)thiophene-2-carboxamide in lab experiments is its specificity. It can be used to target specific enzymes and proteins, which can lead to more accurate and reliable results. However, one of the limitations of using this compound is its potential toxicity. It is important to use the compound in appropriate concentrations and to take appropriate safety precautions when handling it.
Zukünftige Richtungen
There are many future directions for research involving N-(2,6-dichlorophenyl)thiophene-2-carboxamide. One direction is to study its potential use in the treatment of various diseases and conditions. Another direction is to study its mechanism of action in more detail, which can lead to a better understanding of various cellular processes. Additionally, research can be conducted to identify new compounds that are similar to N-(2,6-dichlorophenyl)thiophene-2-carboxamide and potentially have even greater efficacy.
Synthesemethoden
The synthesis of N-(2,6-dichlorophenyl)thiophene-2-carboxamide involves the reaction of 2,6-dichlorobenzonitrile with thiophene-2-carboxylic acid in the presence of a catalyst. The reaction yields the desired compound, which can be purified using various methods. The purity of the compound is crucial for its use in scientific research.
Eigenschaften
CAS-Nummer |
15950-36-4 |
---|---|
Produktname |
N-(2,6-dichlorophenyl)thiophene-2-carboxamide |
Molekularformel |
C11H7Cl2NOS |
Molekulargewicht |
272.1 g/mol |
IUPAC-Name |
N-(2,6-dichlorophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H7Cl2NOS/c12-7-3-1-4-8(13)10(7)14-11(15)9-5-2-6-16-9/h1-6H,(H,14,15) |
InChI-Schlüssel |
SUGOOMZCXWKVKV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=CS2)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=CS2)Cl |
Synonyme |
N-(2,6-Dichlorophenyl)-2-thiophenecarboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.